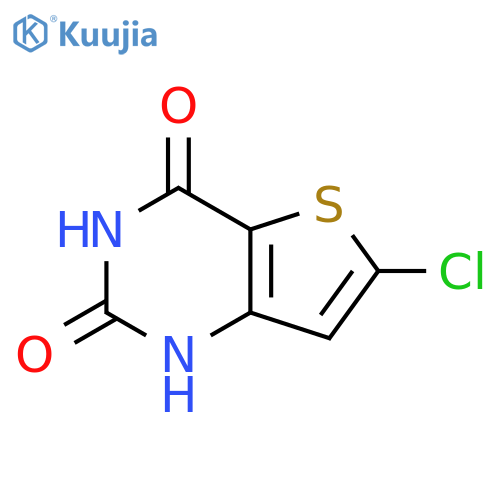

Cas no 41102-03-8 (6-chloro-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione)

6-chloro-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-chloro-

- 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 6-chloro-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione

-

- MDL: MFCD32668325

- インチ: 1S/C6H3ClN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11)

- InChIKey: HPSUFUQFMZMIGE-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(=O)C2SC(Cl)=CC=2N1

6-chloro-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26632353-1.0g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95.0% | 1.0g |

$1057.0 | 2025-03-20 | |

| Enamine | EN300-26632353-5.0g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95.0% | 5.0g |

$3065.0 | 2025-03-20 | |

| Enamine | EN300-26632353-1g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95% | 1g |

$1057.0 | 2023-09-12 | |

| Enamine | EN300-26632353-10g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95% | 10g |

$4545.0 | 2023-09-12 | |

| Enamine | EN300-26632353-0.05g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95.0% | 0.05g |

$245.0 | 2025-03-20 | |

| Enamine | EN300-26632353-0.25g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95.0% | 0.25g |

$524.0 | 2025-03-20 | |

| Enamine | EN300-26632353-10.0g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95.0% | 10.0g |

$4545.0 | 2025-03-20 | |

| Enamine | EN300-26632353-0.5g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95.0% | 0.5g |

$824.0 | 2025-03-20 | |

| Enamine | EN300-26632353-5g |

6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |

41102-03-8 | 95% | 5g |

$3065.0 | 2023-09-12 | |

| Aaron | AR01QGKG-500mg |

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-chloro- |

41102-03-8 | 95% | 500mg |

$1158.00 | 2025-02-14 |

6-chloro-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

6-chloro-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dioneに関する追加情報

Comprehensive Overview of 6-Chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS No. 41102-03-8)

6-Chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS No. 41102-03-8) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. This compound, featuring a thieno[3,2-d]pyrimidine core, is a derivative of pyrimidine, which is a fundamental building block in nucleic acids and numerous bioactive molecules. The presence of a chloro substituent at the 6-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for 6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has surged, particularly in the development of novel small-molecule inhibitors and kinase-targeted therapies. Researchers are increasingly exploring its potential in modulating enzymatic activity, given its structural similarity to purine bases. This aligns with the growing interest in precision medicine and targeted drug delivery systems, which dominate current biomedical discussions.

From a synthetic perspective, the compound’s thienopyrimidine scaffold offers versatility in medicinal chemistry. Its chloro group facilitates further functionalization, enabling the creation of libraries of derivatives for high-throughput screening. This is particularly relevant in the context of AI-driven drug discovery, where computational models predict the bioactivity of such scaffolds. Searches for "thienopyrimidine derivatives in drug design" or "CAS 41102-03-8 applications" reflect the compound’s prominence in academic and industrial settings.

Another area of interest is the compound’s role in agrochemical innovation. The thieno[3,2-d]pyrimidine moiety is found in herbicides and fungicides, addressing global challenges like crop resistance and sustainable farming. As climate change intensifies, the agrochemical industry seeks eco-friendly solutions, and derivatives of 6-chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione are being evaluated for their efficacy and environmental impact.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to characterize this compound. These methods ensure purity and confirm structural integrity, critical for regulatory compliance in pharmaceutical applications. Queries like "how to synthesize 6-chloro-thienopyrimidine" or "CAS 41102-03-8 spectral data" highlight the technical curiosity surrounding its synthesis and analysis.

In summary, 6-Chloro-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS No. 41102-03-8) is a multifaceted compound with broad applications in drug discovery and agrochemistry. Its structural features and reactivity make it a cornerstone in modern synthetic strategies, while its potential in addressing pressing global issues ensures its relevance in scientific discourse.

41102-03-8 (6-chloro-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione) 関連製品

- 2172492-45-2(4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)

- 2227727-67-3((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)

- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)

- 1312784-43-2(Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)

- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)

- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)

- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)

- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)

- 1806815-08-6(2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)